![molecular formula C17H30Si2 B14248291 [(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane) CAS No. 392251-04-6](/img/structure/B14248291.png)
[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is an organosilicon compound characterized by the presence of two trimethylsilylmethyl groups attached to a cyclopropane ring, which also bears a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane typically involves the reaction of phenylcyclopropane with trimethylsilylmethyl reagents under specific conditions. One common method includes the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium chloride as the silylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product .
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogens, organometallic reagents, under controlled temperature and inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silyl-substituted hydrocarbons .
Scientific Research Applications
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane involves its interaction with various molecular targets and pathways. The trimethylsilylmethyl groups can undergo cleavage to release reactive intermediates, which can then participate in further chemical reactions. The phenyl group provides additional stability and reactivity, allowing the compound to engage in diverse chemical processes .
Comparison with Similar Compounds
- 1,1-Bis(trimethylsilyl)-2-phenylcyclopropane
- 1,1-Bis(trimethylsilylmethyl)cyclopropane
- 1,1-Bis(trimethylsilylmethyl)-2-methylcyclopropane
Comparison: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is unique due to the presence of both trimethylsilylmethyl and phenyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack either the phenyl group or the trimethylsilylmethyl groups .
Properties
CAS No. |
392251-04-6 |
|---|---|
Molecular Formula |
C17H30Si2 |
Molecular Weight |
290.6 g/mol |
IUPAC Name |
trimethyl-[[2-phenyl-1-(trimethylsilylmethyl)cyclopropyl]methyl]silane |
InChI |
InChI=1S/C17H30Si2/c1-18(2,3)13-17(14-19(4,5)6)12-16(17)15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3 |
InChI Key |
ZCVHRTLZENDEQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CC1C2=CC=CC=C2)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


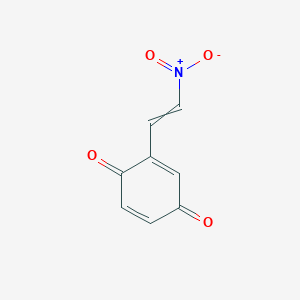
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)


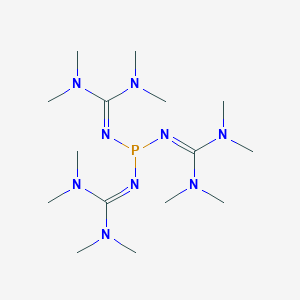

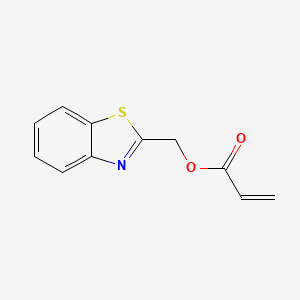
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
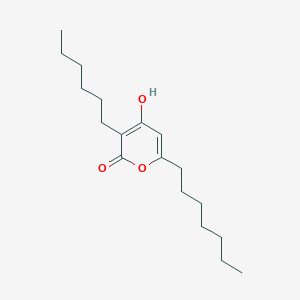
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
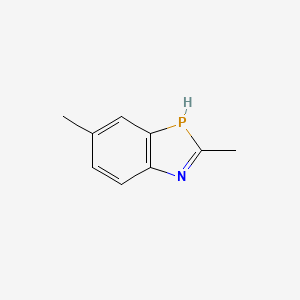
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
